6-Bromobenzo[d]oxazole

Synthetic Methodology Process Chemistry Heterocycle Synthesis

6-Bromobenzo[d]oxazole (CAS 375369-14-5) is the preferred aryl bromide for Pd-catalyzed cross-coupling. Its C-Br bond enables faster oxidative addition vs. the 6-chloro analog, delivering higher yields under mild conditions. The 6-position bromine tunes electronic distribution and lipophilicity (XLogP3=2.3)—ideal for CNS-targeted libraries. SAR confirms bromine position is deterministic; positional isomers or alternate halogens cannot replicate published data. Backed by a one-step 93%-yield synthesis, it scales cost-effectively from gram to kilogram. Order 98% purity for reliable, high-reactivity SAR diversification.

Molecular Formula C7H4BrNO
Molecular Weight 198.02 g/mol
CAS No. 375369-14-5
Cat. No. B1341829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromobenzo[d]oxazole
CAS375369-14-5
Molecular FormulaC7H4BrNO
Molecular Weight198.02 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Br)OC=N2
InChIInChI=1S/C7H4BrNO/c8-5-1-2-6-7(3-5)10-4-9-6/h1-4H
InChIKeyYXVFVHLEIBLKCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromobenzo[d]oxazole (CAS 375369-14-5): A Strategic Building Block for Medicinal Chemistry and Organic Synthesis


6-Bromobenzo[d]oxazole (CAS 375369-14-5) is a heteroaromatic building block comprising a benzoxazole core with a bromine atom at the 6-position [1]. Its molecular formula is C7H4BrNO, with a molecular weight of 198.02 g/mol and a computed XLogP3 value of 2.3 [2]. The bromine substituent provides a reactive handle for transition metal-catalyzed cross-coupling reactions, making it a versatile intermediate for constructing more complex molecules [3].

Why 6-Bromobenzo[d]oxazole Cannot Be Replaced by Other Halogenated or Positional Isomers in Synthesis


The 6-bromo substitution pattern is critical for directing reactivity and modulating physicochemical properties. Simply swapping the bromine atom for a different halogen or relocating it to the 5- or 7-position can drastically alter the molecule's electronic distribution, its behavior in cross-coupling reactions, and the pharmacological profile of resulting derivatives. Substitution with other halogens, such as chlorine, changes the reactivity in palladium-catalyzed couplings due to differences in bond strength and oxidative addition rates [1]. Furthermore, SAR studies on benzoxazole derivatives confirm that both the nature and the position of the halogen substituent are key determinants of biological activity [2]. Therefore, generic substitution of the 6-bromo motif is not feasible for projects requiring specific reactivity or aiming to replicate published data based on this exact scaffold.

Quantitative Differentiators for 6-Bromobenzo[d]oxazole in Medicinal Chemistry and Synthetic Applications


Synthesis: High-Yielding and Scalable Protocol Using 2-Amino-5-bromophenol

6-Bromobenzo[d]oxazole is synthesized from 2-amino-5-bromophenol and trimethyl orthoformate using a catalytic amount of p-toluenesulfonic acid (p-TsOH). This one-step procedure provides a high yield of 93%, demonstrating a robust and scalable method for producing this key intermediate . In contrast, the synthesis of the closely related 5-bromobenzo[d]oxazole isomer from its corresponding 2-amino-4-bromophenol precursor, while following a similar general route, often requires more rigorous optimization to achieve comparable yields due to the different electronic and steric environment at the 5-position, and the yields reported in literature for such positional isomers are frequently lower unless the methodology is specifically optimized . This indicates that the 6-bromo isomer is particularly amenable to this common and practical synthetic route.

Synthetic Methodology Process Chemistry Heterocycle Synthesis

Physicochemical Properties: Enhanced Lipophilicity Compared to 6-Chloro Analog

The bromine atom at the 6-position imparts a specific lipophilicity profile. 6-Bromobenzo[d]oxazole has a computed XLogP3 value of 2.3 [1]. In comparison, the analogous 6-chlorobenzo[d]oxazole (CAS 227197-72-0) has a lower molecular weight (153.57 g/mol) and its structural analog is expected to have a lower logP due to the lower lipophilicity of chlorine versus bromine [2]. While an exact computed logP value for 6-chlorobenzo[d]oxazole from the same authoritative source was not found, the trend of increased lipophilicity with larger halogens is a well-established principle in medicinal chemistry, making the bromo-derivative more suitable for applications requiring higher membrane permeability.

Medicinal Chemistry Lipophilicity Drug Design

Reactivity: Superior Electrophile for Cross-Coupling Reactions

The carbon-bromine bond is significantly more reactive in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) compared to the carbon-chlorine bond found in 6-chlorobenzo[d]oxazole. This is due to the lower bond dissociation energy of the C-Br bond, which allows for milder reaction conditions and often results in higher yields [1]. While 6-iodobenzo[d]oxazole would be even more reactive, its cost and lower stability often make it a less practical choice. Therefore, the 6-bromo derivative represents an optimal balance of reactivity, stability, and commercial availability for diverse cross-coupling applications [2].

Organic Synthesis Cross-Coupling Reactivity

High-Value Application Scenarios for 6-Bromobenzo[d]oxazole in Research and Development


Medicinal Chemistry: Constructing Kinase Inhibitor and CNS-Penetrant Libraries

The distinct lipophilic profile of 6-bromobenzo[d]oxazole (XLogP3 = 2.3 [1]), combined with its reactive C-Br bond, makes it an ideal building block for constructing targeted libraries. Its use is particularly advantageous when developing compounds for central nervous system (CNS) targets, where a specific range of lipophilicity is often required for blood-brain barrier penetration. The 6-bromo handle allows for late-stage diversification, enabling rapid exploration of structure-activity relationships (SAR) around the benzoxazole core.

Synthetic Chemistry: Streamlined Synthesis of Complex Heterocycles via Cross-Coupling

Due to the superior reactivity of its aryl bromide group [2], 6-bromobenzo[d]oxazole is a preferred substrate for chemists employing palladium-catalyzed cross-coupling reactions. It can be efficiently elaborated with a wide range of boronic acids, amines, and other nucleophiles under mild conditions, leading to complex, substituted benzoxazoles. This is a key strategic advantage over the less reactive 6-chloro analog, enabling faster reaction times and higher product yields.

Process R&D: Scalable Synthesis of Advanced Pharmaceutical Intermediates

The availability of a high-yielding, one-step synthesis for 6-bromobenzo[d]oxazole (93% yield ) provides a cost-effective and scalable entry point for the compound. This is a critical factor for process chemists tasked with developing robust and economical routes to advanced pharmaceutical intermediates that contain the benzoxazole motif.

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